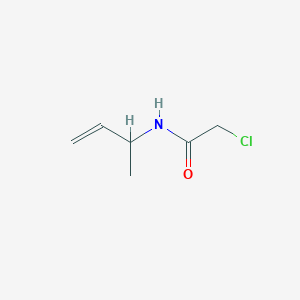
N-(but-3-en-2-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(but-3-en-2-yl)-2-chloroacetamide is an organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetamide group attached to a but-3-en-2-yl moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-en-2-yl)-2-chloroacetamide typically involves the reaction of but-3-en-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(but-3-en-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The double bond in the but-3-en-2-yl moiety can undergo oxidation to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed. The reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agents.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides, thioamides, and ethers.
Oxidation: The major products are epoxides and diols.
Reduction: The major products are primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(but-3-en-2-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(but-3-en-2-yl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloroacetamide group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific nucleophiles present in the biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(but-3-en-2-yl)-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-(but-3-en-2-yl)-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.
N-(but-3-en-2-yl)-2-fluoroacetamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N-(but-3-en-2-yl)-2-chloroacetamide is unique due to its specific reactivity profile. The chloro group provides a balance between reactivity and stability, making it suitable for various applications in organic synthesis and biological studies. The presence of the but-3-en-2-yl moiety also adds to its versatility, allowing for further functionalization and modification.
Eigenschaften
Molekularformel |
C6H10ClNO |
|---|---|
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
N-but-3-en-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C6H10ClNO/c1-3-5(2)8-6(9)4-7/h3,5H,1,4H2,2H3,(H,8,9) |
InChI-Schlüssel |
FKKKJZCXUPARKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















